An In-Depth Technical Guide to 1-(Benzo[d]dioxol-5-yl)cyclopropanecarbonitrile
An In-Depth Technical Guide to 1-(Benzo[d]dioxol-5-yl)cyclopropanecarbonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the fundamental properties, synthesis, and characterization of the synthetic compound, 1-(Benzo[d]dioxol-5-yl)cyclopropanecarbonitrile. This document is intended to serve as a valuable resource for researchers and professionals in the fields of organic chemistry, medicinal chemistry, and drug development, offering detailed insights into the molecule's core characteristics and the methodologies for its preparation and analysis. The guide consolidates essential data, including physicochemical properties, spectral analysis, and a detailed synthesis protocol, to facilitate further research and application of this compound.
Introduction
1-(Benzo[d]dioxol-5-yl)cyclopropanecarbonitrile is a notable organic compound featuring a benzodioxole moiety attached to a cyclopropane ring bearing a nitrile group. The benzodioxole ring system is a common structural motif in numerous natural products and pharmacologically active molecules, often imparting significant biological activity. The unique strained three-membered cyclopropane ring, combined with the electron-withdrawing nitrile group, makes this compound an interesting building block for the synthesis of more complex molecular architectures with potential applications in medicinal chemistry and materials science. This guide aims to provide a detailed technical overview of its fundamental properties and a validated protocol for its synthesis and characterization.
Physicochemical and Spectral Properties
A thorough understanding of the physicochemical and spectral properties of a compound is paramount for its application in research and development. The following sections detail the known characteristics of 1-(Benzo[d]dioxol-5-yl)cyclopropanecarbonitrile.
General Properties
A summary of the basic identifiers and computed properties of the compound is presented in the table below.
| Property | Value | Source |
| CAS Number | 33522-14-4 | [1][2] |
| Molecular Formula | C₁₁H₉NO₂ | [1][2] |
| Molecular Weight | 187.19 g/mol | [1][2] |
| IUPAC Name | 1-(1,3-benzodioxol-5-yl)cyclopropane-1-carbonitrile | [3] |
| SMILES | C1CC1(C#N)C2=CC3=C(C=C2)OCO3 | [2] |
| XLogP3 | 1.9 | [3] |
| Topological Polar Surface Area | 42.3 Ų | [3] |
Spectral Data
The structural elucidation of 1-(Benzo[d]dioxol-5-yl)cyclopropanecarbonitrile is confirmed through various spectroscopic techniques.
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the benzodioxole ring, the methylene protons of the dioxole ring, and the diastereotopic protons of the cyclopropane ring. The aromatic protons typically appear as a complex multiplet in the range of δ 6.7-7.0 ppm. The methylene protons of the dioxole ring (O-CH₂-O) are expected to present as a singlet around δ 5.9-6.0 ppm. The cyclopropane protons will appear as multiplets in the upfield region, typically between δ 1.2 and 1.8 ppm.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum will display distinct signals for the quaternary carbon of the nitrile group (around 118-122 ppm), the carbons of the benzodioxole ring (in the aromatic region of δ 100-150 ppm), the methylene carbon of the dioxole ring (around δ 101 ppm), and the carbons of the cyclopropane ring (in the upfield region, typically below δ 30 ppm). The nitrile carbon itself will have a characteristic chemical shift.[1][4][5][6]
-
Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a sharp and strong absorption band corresponding to the nitrile (C≡N) stretching vibration, typically appearing in the range of 2220-2260 cm⁻¹.[7][8] Other significant peaks will include C-H stretching vibrations of the aromatic and cyclopropane rings, C=C stretching of the aromatic ring, and C-O stretching of the benzodioxole moiety.
-
Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M⁺) at m/z = 187, corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of the nitrile group and fragmentation of the benzodioxole and cyclopropane rings.
Synthesis and Purification
The synthesis of 1-(Benzo[d]dioxol-5-yl)cyclopropanecarbonitrile can be effectively achieved through a phase-transfer catalyzed reaction of 2-(Benzo[d]dioxol-5-yl)acetonitrile with 1,2-dibromoethane. This method offers a robust and efficient route to the desired cyclopropane derivative.
Synthesis Workflow
The overall synthetic strategy is depicted in the following workflow diagram.
Caption: Synthetic workflow for 1-(Benzo[d]dioxol-5-yl)cyclopropanecarbonitrile.
Detailed Experimental Protocol
Materials:
-
2-(Benzo[d]dioxol-5-yl)acetonitrile
-
1,2-Dibromoethane
-
Sodium hydroxide (NaOH)
-
Benzyltriethylammonium chloride (TEBA) or other suitable phase-transfer catalyst
-
Toluene
-
Deionized water
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, separatory funnel, etc.)
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, place 2-(Benzo[d]dioxol-5-yl)acetonitrile and a catalytic amount of the phase-transfer catalyst (e.g., TEBA, ~5 mol%).
-
Addition of Reagents: Add toluene as the solvent. To the stirred mixture, add a 50% aqueous solution of sodium hydroxide.
-
Cyclopropanation: While vigorously stirring the two-phase system, add 1,2-dibromoethane dropwise from the dropping funnel. The reaction is typically exothermic, and the addition rate should be controlled to maintain a manageable reaction temperature.
-
Reaction Monitoring: After the addition is complete, continue stirring the mixture at a slightly elevated temperature (e.g., 40-50 °C) for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Add water to dissolve the inorganic salts and separate the organic layer.
-
Extraction: Extract the aqueous layer with toluene or another suitable organic solvent (e.g., diethyl ether) to recover any remaining product.
-
Washing and Drying: Combine the organic layers and wash them with water and then with brine. Dry the organic phase over anhydrous magnesium sulfate.
-
Purification: Filter off the drying agent and remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation or by crystallization from a suitable solvent (e.g., ethanol or hexane/ethyl acetate mixture).
Safety and Handling
1-(Benzo[d]dioxol-5-yl)cyclopropanecarbonitrile is a chemical compound and should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times. As with all nitriles, there is a potential for toxicity, and inhalation, ingestion, and skin contact should be avoided. Consult the Safety Data Sheet (SDS) for detailed safety and handling information.
Potential Applications
The unique structural features of 1-(Benzo[d]dioxol-5-yl)cyclopropanecarbonitrile make it a versatile intermediate in organic synthesis. The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, providing access to a variety of functionalized cyclopropane derivatives. The benzodioxole moiety is a key pharmacophore in many biologically active compounds. Therefore, this molecule serves as a valuable building block for the synthesis of novel compounds with potential applications in:
-
Medicinal Chemistry: As a scaffold for the development of new therapeutic agents. The combination of the benzodioxole and cyclopropane motifs may lead to compounds with interesting pharmacological profiles.
-
Agrochemicals: As a precursor for the synthesis of new pesticides and herbicides.
-
Materials Science: For the creation of novel polymers and functional materials.
Conclusion
This technical guide has provided a detailed overview of the basic properties, synthesis, and characterization of 1-(Benzo[d]dioxol-5-yl)cyclopropanecarbonitrile. The presented information, including a robust synthesis protocol, will be a valuable resource for researchers working with this compound. Further investigations into its reactivity and biological activity are warranted to fully explore its potential in various scientific disciplines.
References
-
Fedorynski, M., & Jonczyk, A. (n.d.). Synthesis of 1-Arylcyclopropanecarbonitriles under Phase-Transfer Catalytic Conditions. Sci-Hub. Retrieved from [Link]
-
PubChem. (n.d.). 1-(Benzo[d][1]dioxol-5-yl)cyclopropanecarbonitrile. National Center for Biotechnology Information. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, September 30). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]
-
Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. Retrieved from [Link]
-
Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]
-
University of Wisconsin. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]
-
University of Wisconsin. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]
Sources
- 1. compoundchem.com [compoundchem.com]
- 2. biosynth.com [biosynth.com]
- 3. 1-(Benzo[d][1,3]dioxol-5-yl)cyclopropanecarbonitrile | C11H9NO2 | CID 281502 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 5. organicchemistrydata.org [organicchemistrydata.org]
- 6. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. IR Absorption Table [webspectra.chem.ucla.edu]
